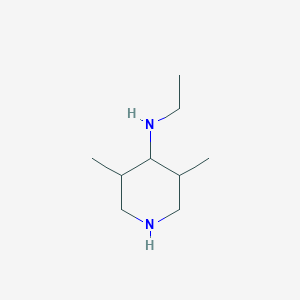

4-Ethylamino-3,5-dimethylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

396133-56-5 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

N-ethyl-3,5-dimethylpiperidin-4-amine |

InChI |

InChI=1S/C9H20N2/c1-4-11-9-7(2)5-10-6-8(9)3/h7-11H,4-6H2,1-3H3 |

InChI Key |

QDZDQKRSBWFIAK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1C(CNCC1C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Ethylamino 3,5 Dimethylpiperidine and Analogs

Stereoselective Synthesis Approaches

The creation of specific stereoisomers of substituted piperidines is paramount, as biological activity is often dictated by the three-dimensional arrangement of atoms. Stereoselective synthesis provides the tools to control the formation of chiral centers, leading to enantiomerically pure or enriched products.

Asymmetric Catalysis in Piperidine (B6355638) Ring Formation

Asymmetric catalysis is a powerful strategy for constructing chiral piperidine rings with high enantioselectivity, often starting from achiral precursors. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Recent advancements include the rhodium-catalyzed asymmetric reductive Heck reaction, which couples pyridine-derived dihydropyridines with various boronic acids. snnu.edu.cn This method provides 3-substituted tetrahydropyridines in high yields and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn Another approach involves the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, to yield tetrahydropyridines. nih.gov Furthermore, organocatalysis, which uses small organic molecules as catalysts, has emerged as a vital tool. nih.gov For instance, domino Michael addition/aminalization processes catalyzed by chiral prolinol derivatives can construct polysubstituted piperidines with up to four contiguous stereocenters in a single step with outstanding enantioselectivity. acs.org

Table 1: Asymmetric Catalytic Systems for Piperidine Ring Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [Rh(cod)(OH)]₂ / (S)-Segphos | Asymmetric Reductive Heck | High yield and enantioselectivity (up to 96% ee) for 3-aryl tetrahydropyridines. | snnu.edu.cn |

| Chiral Phosphines | [4+2] Annulation | First highly enantioselective variant of the Kwon annulation of imines and allenes. | nih.gov |

| O-TMS protected diphenylprolinol | Domino Michael/Aminalization | Forms four contiguous stereocenters with excellent enantioselectivity. | acs.org |

| Chiral Phosphoric Acid | Intramolecular Cyclization | Catalyzes the cyclization of unsaturated acetals to form functionalized chiral piperidines. | umich.edu |

Enantioselective Transformations for Chiral Piperidines

Enantioselective transformations are designed to introduce chirality into a molecule with a high degree of stereochemical control. For piperidine synthesis, this often involves the conversion of prochiral substrates into chiral, enantioenriched products.

A novel strategy involves a stepwise dearomatization/borylation of pyridines. acs.org In this process, the pyridine (B92270) ring is first partially reduced to a 1,2-dihydropyridine. Subsequently, a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation installs a boron functional group, creating a chiral center that can be further transformed. acs.org This method provides a versatile entry point to various chiral piperidines. acs.org

Another powerful technique is the enantioselective intramolecular cyclization of unsaturated acetals, catalyzed by a chiral phosphoric acid. umich.edu This transformation proceeds through a proposed two-step mechanism involving a mixed chiral phosphate (B84403) acetal, which undergoes a concerted displacement to yield functionalized chiral piperidines. umich.edu A key advantage of this method is an in situ enantioenrichment process, where the minor enantiomer is consumed in a subsequent reaction, thereby increasing the enantiomeric excess of the final product. umich.edu

Diastereoselective Control in Substituted Piperidine Synthesis

For analogs of 4-ethylamino-3,5-dimethylpiperidine, which contain multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry.

One effective strategy for achieving trans-2,4-disubstitution involves the diastereoselective hydrogenation of an α,β-unsaturated lactone intermediate. nih.gov The initial stereocenter can be derived from a chiral pool starting material, and the second is installed with high selectivity via hydrogenation, guided by the existing stereochemistry. nih.gov Subsequent intramolecular S(N)2 amination establishes the piperidine ring. nih.gov

Multicomponent reactions offer a highly efficient route to polysubstituted piperidines. A four-component reaction using pyridinium (B92312) ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate (B1210297) has been shown to produce highly substituted piperidin-2-ones with up to four stereocenters as a single diastereomer. researchgate.netresearchgate.net Similarly, boronyl radical-catalyzed (4+2) cycloaddition between azetidines and alkenes provides access to densely substituted piperidines at the 3,4, and 5-positions with high diastereoselectivity, a substitution pattern not easily achieved by other methods. nih.gov

Table 2: Methods for Diastereoselective Piperidine Synthesis

| Methodology | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Hydrogenation of an α,β-unsaturated lactone | Diastereoselective installation of a C4 stereocenter. | nih.gov |

| Four-Component Reaction | Michael-Mannich cascade | Forms up to four stereocenters with high diastereoselectivity (single diastereomer). | researchgate.netresearchgate.net |

| Radical (4+2) Cycloaddition | Boronyl radical-catalyzed cycloaddition | High yield and diastereoselectivity for 3,4,5-polysubstituted piperidines. | nih.gov |

| Base-Mediated Epimerization | Conversion of cis-isomers to trans-isomers | Access to thermodynamically more stable trans-diastereoisomers. | rsc.org |

Kinetic Resolution Strategies for Enantioenriched Piperidines

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the different reaction rates of its enantiomers with a chiral catalyst or reagent. While the maximum theoretical yield for a single enantiomer is 50%, this method can be highly effective for producing material with outstanding enantiopurity, especially when high selectivity factors are achieved. nih.gov

A prominent method for the kinetic resolution of substituted piperidines is enantioselective acylation. This has been demonstrated using achiral N-heterocyclic carbenes (NHCs) in combination with chiral hydroxamic acids, achieving practical selectivity factors (s up to 52) for disubstituted piperidines. nih.govsonar.ch

Another highly effective strategy involves asymmetric deprotonation using a chiral base, most notably n-butyllithium (n-BuLi) in complex with the chiral diamine (-)-sparteine (B7772259) or its enantiomer. rsc.orgacs.org This method has been successfully applied to the kinetic resolution of N-Boc-2-arylpiperidines, including those with spirocyclic systems and 4-methylene substituents. rsc.orgacs.orgacs.org Deprotonation occurs preferentially for one enantiomer, which can then be trapped with an electrophile, allowing for the separation of the unreacted, enantioenriched starting material and the newly formed, diastereomerically enriched product. acs.orgacs.org

Table 3: Kinetic Resolution of Substituted Piperidines

| Method | Chiral Reagent/Catalyst | Substrate Type | Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| Enantioselective Acylation | Chiral Hydroxamic Acid / NHC | Disubstituted piperidines | Up to 52 | nih.gov |

| Asymmetric Deprotonation | n-BuLi / (+)-sparteine | N-Boc-spirocyclic 2-arylpiperidines | High enantiomeric ratios | rsc.org |

| Asymmetric Deprotonation | n-BuLi / sparteine | N-Boc-2-aryl-4-methylenepiperidines | High enantiomeric ratios | acs.orgacs.org |

Ring-Forming Reactions for Piperidine Core Construction

The construction of the piperidine ring itself is the foundational step in the synthesis of these heterocycles. Various cyclization strategies have been developed to form the six-membered nitrogen-containing ring from acyclic precursors.

Reductive Amination Strategies for Piperidine Scaffolds

Reductive amination is one of the most fundamental and widely used methods for forming carbon-nitrogen bonds. researchgate.net The reaction typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com

For the construction of the piperidine core, intramolecular reductive amination is a particularly powerful strategy. researchgate.net An acyclic precursor containing both an amine and a carbonyl group (or a group that can be converted to one) at appropriate positions can undergo cyclization and subsequent reduction to form the piperidine ring. For example, polyhydroxylated piperidines, also known as azasugars, are often synthesized via the intramolecular reductive amination of carbohydrate-derived precursors. researchgate.net

A variety of reducing agents can be employed, with their choice depending on the substrate and the reaction conditions. While sodium borohydride (B1222165) (NaBH₄) can be used, more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they can selectively reduce the iminium ion in the presence of the starting carbonyl group, allowing for a convenient one-pot procedure. masterorganicchemistry.com

Intramolecular Cyclization Techniques in Piperidine Formation

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, involving the formation of a new bond within a single molecule to close the ring. These methods offer a high degree of control over the stereochemistry of the resulting cyclic product. A substrate for intramolecular cyclization typically contains a nitrogen source, such as an amino group, and one or more reactive sites that participate in the ring-forming reaction. nih.gov The cyclization can proceed through the formation of either a new carbon-nitrogen (C-N) bond or a new carbon-carbon (C-C) bond. nih.gov

Various approaches to intramolecular cyclization for piperidine synthesis have been developed, including:

Metal-catalyzed cyclization: Transition metals can catalyze the formation of the piperidine ring by activating specific functional groups within the precursor molecule. nih.gov

Electrophilic cyclization: This involves the attack of a nucleophilic nitrogen on an electrophilic carbon, often generated through the activation of an alkene or alkyne. nih.gov

Aza-Michael reaction: This is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, which can be used to form the piperidine ring. nih.gov

A notable example is the copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins. This method allows for the formation of both pyrrolidines and piperidines from γ- and δ-alkenyl N-arylsulfonamides. nih.gov The reaction proceeds via an oxidative cyclization, providing access to N-functionalized piperidines. nih.gov

Multi-component Reaction Pathways for Piperidine Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. taylorfrancis.comresearchgate.net MCRs are particularly valuable for creating molecular diversity and complexity in a convergent and atom-economical manner. researchgate.net The synthesis of highly functionalized piperidine derivatives is a major application of MCRs. taylorfrancis.comresearchgate.net

A common MCR for piperidine synthesis involves a domino process that can include a sequence of reactions such as Knoevenagel condensation, Michael addition, and Mannich reactions. nih.gov For instance, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can be catalyzed by various catalysts, including tetrabutylammonium (B224687) tribromide (TBATB) or zirconia-based catalysts, to yield highly functionalized piperidine scaffolds. taylorfrancis.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been employed as biocatalysts for the multicomponent synthesis of piperidines, offering an environmentally friendly approach. rsc.org

The following table summarizes some examples of MCRs used for piperidine synthesis:

| Catalyst/Reagent | Reactants | Product | Reference |

| Tetrabutylammonium tribromide (TBATB) | Aromatic aldehydes, amines, acetoacetic esters | Highly functionalized piperidines | taylorfrancis.com |

| Zirconia-based catalyst (ZrOCl2·8H2O) | Aromatic aldehydes, amines, acetoacetic esters | Functionalized piperidine scaffolds | taylorfrancis.com |

| Alum | Aniline, β-ketoester, aldehyde | Functionalized piperidines | researchgate.net |

| Silica Sulfuric Acid | Aldehydes, amines, β-ketoesters | Highly functionalized piperidines | researchgate.net |

| Candida antarctica lipase B (CALB) | Benzaldehyde, aniline, acetoacetate (B1235776) ester | Clinically valuable piperidines | rsc.org |

Catalytic Hydrogenation of Pyridine Precursors to Piperidines

The catalytic hydrogenation of pyridine derivatives is one of the most direct and economically viable routes to synthesize the corresponding piperidine structures. liv.ac.uk This method involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using hydrogen gas in the presence of a metal catalyst.

Both heterogeneous and homogeneous catalysts are employed for this transformation.

Heterogeneous catalysts , such as platinum oxide (PtO2), Raney nickel, rhodium on carbon (Rh/C), and palladium on carbon (Pd/C), are widely used but often require high pressures and temperatures. liv.ac.uk A recent development in this area is the use of a carbon-supported rhodium catalyst for the electrocatalytic hydrogenation of pyridine to piperidine, which can operate under milder conditions. nih.govacs.org

Homogeneous catalysts , often based on rhodium, iridium, or ruthenium complexes, can offer higher selectivity and operate under milder conditions. liv.ac.ukchemrxiv.org For example, a rhodium complex dimer, [Cp*RhCl2]2, promoted by an iodide anion, efficiently catalyzes the transfer hydrogenation of quaternary pyridinium salts to piperidines using a formic acid/triethylamine mixture as the hydrogen source. liv.ac.ukdicp.ac.cn This method has been shown to be scalable and tolerates a wide range of functional groups. chemrxiv.org

The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, leading to either cis or trans isomers of substituted piperidines. liv.ac.uk For instance, the hydrogenation of 2,3-disubstituted pyridinium salts can yield exclusively the trans-piperidine isomer, while 2,6-disubstituted pyridiniums may predominantly form the cis-piperidine. liv.ac.uk

Electroreductive Cyclization Methods in Heterocycle Synthesis

Electroorganic synthesis presents a powerful and environmentally friendly alternative to conventional chemical methods for constructing heterocyclic compounds. nih.govbeilstein-journals.org By using an electric current to drive redox reactions, electrosynthesis can often be performed under mild conditions without the need for toxic or hazardous reagents. nih.gov Electroreductive cyclization is a key strategy within this field for forming cyclic structures, including piperidines. researchgate.net

This technique typically involves the intramolecular cyclization of a precursor molecule containing two functional groups that can react upon electrochemical activation. beilstein-journals.org The process is initiated by the electrochemical reduction of a functional group, which then triggers the ring-closing reaction. beilstein-journals.org

A significant application of this method is the electrochemically induced radical cyclization of unsaturated alkyl halides. nih.govbeilstein-journals.org In this approach, a radical is generated electrochemically, which then cyclizes onto a tethered double or triple bond to form the heterocyclic ring. This method provides an alternative to the use of toxic tin hydrides often employed in traditional radical cyclizations. nih.gov For instance, cathodically generated nickel(I) complexes can act as mediators in these reactions. nih.govbeilstein-journals.org

While direct examples of electroreductive cyclization to form 4-Ethylamino-3,5-dimethylpiperidine are not explicitly detailed in the provided context, the principles of electroreductive cyclization of precursors with appropriately positioned amino and unsaturated functionalities are applicable to its synthesis.

Radical Cyclization Approaches to Piperidines

Radical cyclization is a versatile method for the synthesis of piperidines, involving the formation of a carbon-centered radical that subsequently adds to an unsaturated bond within the same molecule to form the ring. nih.govrsc.org These reactions are often characterized by their ability to proceed under mild conditions and tolerate a variety of functional groups.

A common strategy involves the generation of an α-aminoalkyl radical, which then cyclizes onto a pendant alkene or alkyne. rsc.org For example, polysubstituted piperidines can be prepared via the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Another approach involves the 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an acid-mediated functionalization of the alkyne to form an enamine, followed by the generation of an iminium ion that is subsequently reduced to the piperidine. nih.gov

Recent advancements in photoredox catalysis have provided metal-free methods for radical cyclization. nih.gov For instance, an organic photoredox catalyst can be used to generate an aryl radical from a linear aryl halide precursor. This radical can then undergo regioselective cyclization to form complex spiropiperidines under mild conditions. nih.gov

The diastereoselectivity of radical cyclizations can sometimes be enhanced by the choice of reagents. For example, using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride has been shown to improve the diastereoselectivity in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. organic-chemistry.org

The following table highlights different radical cyclization approaches for piperidine synthesis:

| Radical Precursor/Initiator | Cyclization Type | Product | Reference |

| α-Aminoalkyl radical | Cyclization onto unactivated double bonds | Polysubstituted piperidines | rsc.org |

| Alkyne with pendant amine | 6-endo-dig reductive hydroamination/cyclization | Piperidines | nih.gov |

| Aryl halide with photoredox catalyst | Regioselective aryl radical cyclization | Spiropiperidines | nih.gov |

| 7-Substituted-6-aza-8-bromooct-2-enoate | Radical cyclization | 2,4-Disubstituted piperidines | organic-chemistry.org |

| 1,7-Diene with diethyl thiophosphite | Radical addition/cyclization | Trisubstituted piperidines | nih.gov |

| Stabilized radicals | 6-exo cyclization onto α,β-unsaturated esters | 2,4,5-Trisubstituted piperidines | birmingham.ac.uk |

Post-Cyclization Functionalization and Derivatization

Once the piperidine ring is constructed, further functionalization and derivatization are often necessary to achieve the desired substitution pattern and biological activity.

Selective C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents at specific positions. The reactivity of the C-H bonds at different positions (C2, C3, and C4) varies. The C2 position is electronically activated but can be sterically hindered. The C3 position is electronically deactivated due to the inductive effect of the nitrogen atom. The C4 position is generally less reactive but can be targeted by overriding the electronic preference for C2, for example, by using sterically demanding catalysts. researchgate.netnih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a versatile tool for the site-selective functionalization of piperidines. researchgate.netnih.gov The selectivity of these reactions can be controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. researchgate.netnih.gov For example, N-Boc-piperidine can be functionalized at the C2 position using a specific rhodium catalyst, while using a different catalyst and an N-α-oxoarylacetyl protecting group can direct the functionalization to the C4 position. researchgate.net

Palladium-catalyzed C(sp³)–H arylation has also been developed for the selective functionalization of piperidines at the unactivated C4 position. This transformation is often guided by a directing group attached to the piperidine nitrogen. Mechanistic studies have shown that this reaction can proceed through the reversible cleavage of both cis- and trans-C(4)–H bonds. acs.org

Stereospecific Functional Group Transformations of Piperidine Adducts

The targeted synthesis of polysubstituted piperidines, such as 4-ethylamino-3,5-dimethylpiperidine, necessitates a high degree of control over stereochemistry. Advanced synthetic strategies often rely on the stereospecific functional group transformations of pre-formed piperidine rings or their immediate precursors. These transformations are crucial for establishing the desired spatial arrangement of substituents on the heterocyclic core, which in turn is a key determinant of the molecule's biological activity and physical properties. Methodologies for achieving such precision include the stereoselective reduction of ketone and imine functionalities, as well as directed N-alkylation.

A plausible and effective synthetic route to achieve specific analogs like 4-amino-3,5-dimethylpiperidine often commences with the construction of a suitably substituted piperidin-4-one. The synthesis of 3,5-dimethylpiperidin-4-one (B13233893), a key intermediate, can be accomplished through various means, including adaptations of the Mannich reaction. For instance, a reported eco-friendly approach utilizes a deep eutectic solvent composed of glucose and urea (B33335) for the condensation reaction, yielding 3,5-dimethylpiperidin-4-one. asianpubs.org

Once the 3,5-dimethylpiperidin-4-one core is obtained, the subsequent introduction of the 4-amino group with specific stereochemistry is a critical step. A widely employed and effective method involves the conversion of the ketone to an oxime, followed by a stereoselective reduction. This two-step sequence allows for the controlled formation of the amine functionality. The choice of reducing agent and reaction conditions plays a pivotal role in dictating the stereochemical outcome of the newly formed stereocenter at C-4 relative to the pre-existing methyl groups at C-3 and C-5. For example, catalytic hydrogenation using catalysts like Raney nickel is a common method for the reduction of piperidone oximes to the corresponding aminopiperidines. prepchem.com The stereoselectivity of this reduction is influenced by the steric hindrance imposed by the adjacent methyl groups, often favoring the delivery of hydrogen from the less hindered face of the molecule.

The final stage in the synthesis of the target compound involves the selective N-ethylation of the primary amino group of 4-amino-3,5-dimethylpiperidine. This transformation can be achieved through standard N-alkylation procedures. A common approach involves the reaction of the aminopiperidine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a non-nucleophilic base to scavenge the hydrogen halide byproduct. The choice of solvent and base is critical to ensure selective mono-alkylation and to prevent the formation of quaternary ammonium salts.

The following data tables summarize the key transformations in a representative synthetic pathway.

Table 1: Synthesis of 3,5-Dimethylpiperidin-4-one

| Precursors | Reagents and Conditions | Product | Yield (%) | Reference |

| Amine, Aldehyde, Ketone | Deep Eutectic Solvent (Glucose:Urea), Stirring | 3,5-Dimethylpiperidin-4-one | 72 | asianpubs.org |

Table 2: Stereoselective Conversion of Piperidin-4-one to 4-Aminopiperidine

| Starting Material | Intermediate | Reagents and Conditions for Reduction | Product | Stereochemical Aspect | Reference |

| 3,5-Dimethylpiperidin-4-one | 3,5-Dimethylpiperidin-4-one oxime | Raney Nickel, H₂ | 4-Amino-3,5-dimethylpiperidine | Mixture of diastereoisomers often formed, with the major isomer determined by the steric environment. | prepchem.com |

Table 3: N-Ethylation of 4-Amino-3,5-dimethylpiperidine

| Starting Material | Reagents and Conditions | Product | Notes |

| 4-Amino-3,5-dimethylpiperidine | Ethyl halide (e.g., C₂H₅I), K₂CO₃, in a polar aprotic solvent (e.g., DMF) | 4-Ethylamino-3,5-dimethylpiperidine | Conditions are optimized to favor mono-alkylation. |

The stereochemical relationship between the substituents on the piperidine ring (cis/trans) is established during the formation of the ring and the subsequent reduction steps. The final N-ethylation typically does not affect the existing stereocenters on the piperidine core. The precise control over each of these functional group transformations is paramount for the successful synthesis of specific, stereochemically defined piperidine analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Connectivity and Environment

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the first step in the structural analysis of 4-Ethylamino-3,5-dimethylpiperidine. These experiments provide crucial information about the number and types of protons and carbons, their chemical environments, and their connectivity through the analysis of chemical shifts and coupling constants.

Predicted ¹H NMR Data: Note: The following data is based on computational predictions and may vary from experimental values.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-H (piperidine) | ~1.5 - 2.5 | Broad Singlet | 1H |

| N-H (ethylamino) | ~1.0 - 2.0 | Broad Singlet | 1H |

| H-4 (piperidine ring) | ~2.5 - 2.8 | Multiplet | 1H |

| H-2, H-6 (piperidine ring) | ~2.8 - 3.1 (axial), ~2.0 - 2.3 (equatorial) | Multiplets | 4H |

| H-3, H-5 (piperidine ring) | ~1.6 - 1.9 | Multiplets | 2H |

| -CH₂- (ethyl group) | ~2.6 - 2.9 | Quartet | 2H |

| -CH₃ (ethyl group) | ~1.0 - 1.2 | Triplet | 3H |

| 3,5-CH₃ (piperidine ring) | ~0.8 - 1.0 | Doublet | 6H |

The broadness of the N-H signals is due to quadrupole broadening and potential chemical exchange. The protons on the piperidine ring will show complex splitting patterns due to geminal and vicinal couplings, which are dependent on the ring's conformation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data: Note: The following data is based on computational predictions and may vary from experimental values.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-4 (piperidine ring) | ~55 - 60 |

| C-2, C-6 (piperidine ring) | ~50 - 55 |

| C-3, C-5 (piperidine ring) | ~35 - 40 |

| -CH₂- (ethyl group) | ~40 - 45 |

| 3,5-CH₃ (piperidine ring) | ~15 - 20 |

| -CH₃ (ethyl group) | ~10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Elucidation of Complex Structures.researchgate.net

Two-dimensional (2D) NMR experiments are instrumental in resolving complex structures by providing correlation information between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the ethyl group's -CH₂- and -CH₃ protons, as well as between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.). This helps to piece together the spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. optica.org An HMQC or HSQC spectrum would show a cross-peak for each C-H bond, for example, connecting the chemical shift of the C-4 carbon to the H-4 proton. This is crucial for the unambiguous assignment of both ¹H and ¹³C signals. optica.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For example, correlations would be expected between the protons of the 3,5-dimethyl groups and the C-2, C-4, and C-6 carbons of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. columbia.edu For instance, in a chair conformation of the piperidine ring, NOESY would show strong correlations between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions). The relative stereochemistry of the methyl and ethylamino groups can be determined by observing key NOE cross-peaks.

Variable Temperature NMR for Conformational Dynamics and Fluxionality

Substituted piperidines can exist in different conformations, primarily chair and boat forms, which can interconvert. Variable temperature (VT) NMR is a powerful technique to study these dynamic processes. optica.org

For 4-Ethylamino-3,5-dimethylpiperidine, the piperidine ring is expected to adopt a chair conformation. There can be different isomers depending on the relative orientations (cis/trans) of the substituents. These isomers may interconvert through ring flipping. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion may be slow enough on the NMR timescale to observe separate signals for each conformer. As the temperature is raised, the rate of interconversion increases, leading to coalescence of the signals and eventually to time-averaged signals at high temperatures. The analysis of these temperature-dependent spectral changes allows for the determination of the thermodynamic and kinetic parameters of the conformational exchange. optica.org

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies.aip.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be sensitive to conformational changes.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. It is an excellent tool for identifying functional groups.

Predicted IR Absorption Bands: Note: The following data is based on characteristic vibrational frequencies for the functional groups present.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3500 | Medium-Weak |

| C-H Stretch (alkyl) | 2850 - 3000 | Strong |

| N-H Bend (secondary amine) | 1550 - 1650 | Medium |

| C-H Bend (alkyl) | 1350 - 1470 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

The presence of a band in the 3300-3500 cm⁻¹ region would be characteristic of the N-H stretching vibration of the secondary amine groups. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will appear as strong absorptions in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.

Predicted Raman Bands: Note: The following data is based on characteristic Raman shifts for the functional groups present.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (alkyl) | 2850 - 3000 | Strong |

| C-C Stretch (ring) | 800 - 1200 | Medium |

| C-N Stretch | 1000 - 1200 | Medium |

Raman spectroscopy is often particularly good for observing symmetric vibrations and C-C bond vibrations within the ring structure, which might be weak in the IR spectrum. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For 4-ethylamino-3,5-dimethylpiperidine, a molecular formula of C9H20N2 can be proposed, corresponding to a nominal mass of 156 amu.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z 156. The fragmentation of N-alkyl substituted piperidines is influenced by the nitrogen atom and the alkyl substituents on the ring. The fragmentation of related piperidine alkaloids often involves the loss of small neutral molecules. scielo.br For instance, the mass spectrum of 2-methylpiperidine, a simpler structural analog, provides insight into the characteristic fragmentation of the piperidine ring. nist.gov

A prominent fragmentation pathway for 4-ethylamino-3,5-dimethylpiperidine would likely involve alpha-cleavage, a common process in amines, leading to the loss of an ethyl or methyl group. The loss of the ethyl group from the exocyclic nitrogen would result in a fragment ion at m/z 127. Cleavage of a methyl group from the piperidine ring would lead to a fragment at m/z 141. Another anticipated fragmentation is the loss of the entire ethylamino side chain, which would produce a fragment corresponding to the dimethylpiperidine cation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 4-Ethylamino-3,5-dimethylpiperidine

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Ion Structure |

| 156 | - | [C9H20N2]+• (Molecular Ion) |

| 141 | CH3• | [C8H17N2]+ |

| 127 | C2H5• | [C7H15N2]+ |

Note: This table represents predicted data based on general fragmentation patterns of substituted piperidines and has not been experimentally verified for 4-ethylamino-3,5-dimethylpiperidine.

X-ray Diffraction for Solid-State Structure Determination and Absolute Stereochemistry

X-ray diffraction analysis of a single crystal provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. While a crystal structure for 4-ethylamino-3,5-dimethylpiperidine has not been reported, studies on substituted piperidine derivatives offer valuable insights into its likely solid-state conformation. rsc.org

Piperidine rings typically adopt a chair conformation to minimize steric strain. For a 3,5-dimethyl-substituted piperidine, several stereoisomers are possible (cis and trans). The preferred conformation would place the larger substituents in equatorial positions to reduce steric hindrance. The relative stereochemistry of substituted piperidines has been confirmed in other systems using single-crystal X-ray diffraction. nih.gov

In a hypothetical crystal structure of 4-ethylamino-3,5-dimethylpiperidine, the piperidine ring would be expected to be in a chair conformation. The orientation of the methyl and ethylamino groups (axial vs. equatorial) would define the specific isomer. The solid-state packing would likely be influenced by intermolecular hydrogen bonding involving the N-H protons of the ethylamino group and the piperidine nitrogen. It is also known that in some substituted piperidines, the ring can exhibit conformational flexibility, adopting both chair and twisted boat forms. researchgate.net

Table 2: Representative Crystallographic Data for a Substituted Piperidine Derivative

| Parameter | Value | Reference Compound |

| Crystal System | Triclinic | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone |

| Space Group | P-1 | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone |

| a (Å) | 8.2543 | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone |

| b (Å) | 10.5543 | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone |

| c (Å) | 12.6184 | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone |

| α (°) | 77.901 | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone |

| β (°) | 71.270 | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone |

| γ (°) | 70.390 | Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone |

Source: researchgate.net Note: This data is for a significantly more complex piperidine derivative and serves only as an example of the type of information obtained from an X-ray diffraction study. The crystallographic parameters for 4-ethylamino-3,5-dimethylpiperidine would be different.

Research and Applications

As of the latest literature review, there are no documented research applications specifically for 4-Ethylamino-3,5-dimethylpiperidine. Its structural similarity to other biologically active piperidines suggests that it could be a candidate for screening in various pharmacological assays. The presence of both a secondary amine and a substituted piperidine (B6355638) ring makes it a potential scaffold for combinatorial library synthesis to explore structure-activity relationships in drug discovery programs. However, without any published studies, its potential remains purely theoretical at this time.

Computational Chemistry and Theoretical Investigations of 4 Ethylamino 3,5 Dimethylpiperidine

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic and geometric properties of molecules. For 4-Ethylamino-3,5-dimethylpiperidine, these methods are instrumental in predicting its stability, preferred conformations, and spectroscopic signatures.

Density Functional Theory (DFT) Applications for Electronic Structure and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of piperidine (B6355638) derivatives. While specific DFT studies on 4-Ethylamino-3,5-dimethylpiperidine are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related analogues, such as 1-amino-2,6-dimethylpiperidine.

For substituted piperidines, DFT calculations can elucidate the influence of substituents on the electronic environment of the ring. The ethylamino group at the 4-position and the methyl groups at the 3- and 5-positions of the target molecule would be expected to modulate the electron density and, consequently, the reactivity of the piperidine ring and its nitrogen atom.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Dimethylpiperidine Analogue

| Property | Value |

| HOMO Energy | -0.23 eV |

| LUMO Energy | 0.08 eV |

| HOMO-LUMO Gap | 0.31 eV |

| Dipole Moment | 1.5 D |

| Data extrapolated from studies on analogous piperidine structures. |

Ab Initio Methods in Conformational Analysis and Energetics

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for studying the conformational preferences and energetics of molecules like 4-Ethylamino-3,5-dimethylpiperidine. These methods, including Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are crucial for accurately determining the relative energies of different conformers.

For the piperidine ring, the chair conformation is generally the most stable. However, the presence of substituents introduces the possibility of axial and equatorial orientations, leading to different stereoisomers with distinct energy levels. In the case of 4-Ethylamino-3,5-dimethylpiperidine, the ethylamino and dimethyl groups can adopt various spatial arrangements.

Ab initio calculations on substituted piperidines have shown that the energy difference between conformers is influenced by steric and electronic effects. nih.govresearchgate.netosi.lv For instance, the preference for an equatorial or axial position of a substituent is a balance between steric hindrance and stabilizing electronic interactions. A study on N-methylpiperidine and its chloro-substituted derivatives using RHF/6-31G(d) calculations indicated a preference for the equatorial placement of the methyl group. researchgate.netosi.lv

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about specific conformations, Molecular Dynamics (MD) simulations offer a powerful approach to explore the full conformational space of a molecule over time. By simulating the atomic motions based on a force field, MD can reveal the dynamic behavior of 4-Ethylamino-3,5-dimethylpiperidine in different environments, such as in solution or within a biological system.

MD simulations on piperidine analogues have been used to investigate their conformational stability and interactions with their surroundings. researchgate.netresearchgate.netnih.gov For example, a 100 ns MD simulation in an explicit solvent can reveal key conformational behaviors, including root-mean-square deviation (RMSD) to assess stability, hydrogen bonding patterns, and the solvent-accessible surface area, which is crucial for understanding molecular interactions in a biological context. researchgate.net In studies of piperidine derivatives as potential drug candidates, MD simulations have been employed to confirm the stability of the ligand within a protein binding site. nih.gov

Conformational Analysis and Interconversion Barriers

The piperidine ring in 4-Ethylamino-3,5-dimethylpiperidine is flexible and can undergo conformational changes, most notably the chair-to-chair interconversion. Understanding the energy barriers associated with these interconversions is critical for a complete picture of the molecule's dynamic behavior.

Computational methods can be used to calculate the potential energy surface for ring inversion. This process involves passing through higher-energy transition states, such as the boat and twist-boat conformations. The energy barrier for the chair-chair interconversion of cyclohexane (B81311) is a well-studied benchmark, and similar principles apply to piperidine. acs.orgstackexchange.com

For substituted piperidines, the conformational free energies of different isomers can be determined computationally and validated against experimental data, often obtained through NMR spectroscopy. nih.gov The presence of substituents can significantly alter the energy landscape. For instance, in 4-substituted piperidines, the relative energies of conformers with axial versus equatorial substituents are nearly identical to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer, particularly with polar substituents at the 4-position. nih.gov

Table 2: Estimated Interconversion Barriers for Piperidine-like Rings

| Interconversion | Estimated Energy Barrier (kcal/mol) |

| Chair to Twist-Boat | 10-12 |

| Twist-Boat to Boat | 1-2 |

| Chair to Chair (overall) | 10-12 |

| Values are general estimates for piperidine and cyclohexane systems and may vary for the specific title compound. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For 4-Ethylamino-3,5-dimethylpiperidine, this can involve studying its synthesis or its participation in further chemical transformations. DFT calculations are commonly used to map the reaction pathways, identify transition states, and calculate activation energies.

The synthesis of substituted piperidines can proceed through various routes, including the Mannich reaction, hydroamination/cyclization, and alkylation. acs.orgnih.govnih.gov Computational studies on these reaction types can provide detailed insights into the step-by-step process of bond formation and breaking. For example, DFT can be used to investigate the stereoselectivity of a reaction, explaining why one product isomer is formed preferentially over another.

Furthermore, computational modeling can predict the reactivity of 4-Ethylamino-3,5-dimethylpiperidine in various reactions. For example, the N-alkylation of the piperidine nitrogen is a common transformation, and computational studies can model the reaction with different alkylating agents to predict reaction rates and yields. odu.eduresearchgate.net Similarly, the reactivity of the amino group or the C-H bonds of the piperidine ring can be explored.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. For 4-Ethylamino-3,5-dimethylpiperidine, methods like DFT can be used to calculate NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Raman spectra.

In the study of the analogue 1-amino-2,6-dimethylpiperidine, both ab initio (HF) and DFT (B3LYP) methods were used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated values, after appropriate scaling, showed good agreement with the experimental spectra, aiding in the detailed interpretation of the spectral data. researchgate.net Such a comparison is a powerful method for structural elucidation.

A study on N-substituted piperidines demonstrated that the comparison of computed and experimental NMR chemical shifts is a valuable aid in understanding the dynamic behavior and conformational preferences of these molecules. researchgate.net

Table 3: Representative Predicted vs. Experimental Spectroscopic Data for a Piperidine Analogue

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹³C (C2/C6) | 55.4 | 54.9 |

| ¹³C (C3/C5) | 28.1 | 27.8 |

| ¹³C (C4) | 48.2 | 47.6 |

| ¹H (NH) | 7.8 | 7.6 |

| Data is illustrative and based on studies of analogous piperidine structures. researchgate.net |

Structure Activity Relationship Sar Methodologies and Principles for Substituted Piperidines

Design Principles for Investigating Structural Modifications of the Piperidine (B6355638) Core

The investigation of structural modifications to the piperidine core is guided by several key design principles aimed at optimizing a compound's pharmacological properties. These principles involve a systematic approach to altering the molecule's size, shape, and electronic distribution to enhance its interaction with biological targets.

Conformational restriction is a primary strategy employed to improve potency and selectivity. By introducing substituents or incorporating the piperidine ring into a fused or bridged system, the conformational flexibility of the molecule is reduced. This can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target. nih.gov For a molecule like 4-Ethylamino-3,5-dimethylpiperidine, the relative stereochemistry of the methyl groups at the C-3 and C-5 positions significantly influences the preferred chair conformation of the piperidine ring, thereby affecting the orientation of the ethylamino group at C-4.

Functionalization of the piperidine core at various positions (C-2, C-3, C-4, C-5, and C-6) is another critical design principle. nih.gov The introduction of different functional groups can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. researchgate.net For instance, the ethylamino group at the C-4 position of the title compound is a key determinant of its potential biological activity, likely participating in hydrogen bonding or ionic interactions with a target receptor. The methyl groups at C-3 and C-5, while primarily influencing the ring's conformation, also contribute to the molecule's lipophilicity.

A modular approach to synthesis has also become a guiding principle in the design of novel piperidine derivatives. This involves the development of flexible synthetic routes that allow for the easy introduction of diverse substituents, facilitating the rapid generation of analog libraries for SAR studies. news-medical.net Such strategies are invaluable for systematically exploring the chemical space around the piperidine core.

Influence of Stereochemistry on Functional Profiles

Stereochemistry plays a pivotal role in the functional profile of substituted piperidines, often leading to significant differences in biological activity between stereoisomers. nih.govmdpi.com The three-dimensional arrangement of atoms in a molecule dictates its ability to bind to a specific biological target, which is itself a chiral entity.

Research on other chiral piperidine derivatives has demonstrated that different enantiomers can exhibit vastly different potencies and even different pharmacological effects. mdpi.com This is because one enantiomer may fit snugly into the binding pocket of a receptor, while the other may bind with lower affinity or not at all. Furthermore, stereochemistry can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com For example, a study on 3-Br-acivicin and its derivatives showed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake. mdpi.com

The following table illustrates the impact of stereochemistry on the biological activity of a series of piperidin-4-one derivatives.

| Compound | Stereochemistry | Antibacterial Activity (Zone of Inhibition in mm) |

| Compound A | (2S,3R,4S,6R) | 15 |

| Compound B | (2R,3S,4R,6S) | 8 |

| Data is illustrative and based on findings for analogous compounds. nih.gov |

Systematic Analysis of Substituent Effects on Reactivity and Interactions

The systematic analysis of substituent effects on the reactivity and interactions of the piperidine ring is crucial for understanding and predicting the biological activity of its derivatives. The nature and position of substituents can profoundly influence the molecule's electronic properties, steric profile, and ability to form non-covalent interactions with a biological target.

In the case of 4-Ethylamino-3,5-dimethylpiperidine, the ethylamino group at the C-4 position is a key functional group. The basicity of the nitrogen atom in this group, which can be modulated by the electronic effects of other substituents, will be a critical factor in its ability to form ionic bonds or hydrogen bonds with acidic residues in a receptor's binding site.

Studies on other substituted piperidines have shown that the introduction of electron-withdrawing groups can enhance the potency of some inhibitors. nih.gov Conversely, the addition of bulky aromatic moieties can improve cellular penetration and, consequently, whole-cell antibacterial activity. nih.gov Research on piperidine nitroxides has demonstrated a correlation between the redox potential of the derivatives and their reactivity, suggesting that electronic factors can largely determine the radicals' stability. elsevierpure.com

Quantitative Structure-Activity Relationship (QSAR) Approaches in Piperidine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.netnih.govresearchgate.netnih.gov For piperidine analogs, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their functional profiles.

These models are developed by calculating a wide range of descriptors for each molecule in a training set, including topological, spatial, electronic, and thermodynamic properties. Statistical methods such as Multiple Linear Regression (MLR) and Support Vector Machines (SVM) are then used to build a mathematical equation that relates these descriptors to the observed biological activity. nih.govresearchgate.netnih.gov

For a compound like 4-Ethylamino-3,5-dimethylpiperidine, a QSAR model could be developed by synthesizing a series of analogs with variations in the substituents at the C-3, C-4, and C-5 positions and on the ethylamino group. The biological activity of these analogs would then be measured, and the data used to build a predictive QSAR model. A study on piperine (B192125) analogs as efflux pump inhibitors found that the partial negative surface area and the heat of formation were positively correlated with inhibitory activity, while the molecular shadow was inversely proportional. nih.gov

The predictive power of a QSAR model is assessed through internal and external validation techniques. nih.govnih.gov A robust and validated QSAR model can then be used to predict the activity of novel, unsynthesized piperidine derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

The table below presents a hypothetical QSAR model for a series of piperidine analogs.

| Descriptor | Coefficient | p-value |

| LogP (Lipophilicity) | 0.5 | <0.05 |

| Molecular Weight | -0.2 | <0.05 |

| Hydrogen Bond Donors | 1.2 | <0.01 |

| This table is for illustrative purposes only. |

Application of Molecular Modeling in SAR Studies

Molecular modeling techniques, including 3D-QSAR, molecular docking, and molecular dynamics simulations, are indispensable tools in the structure-activity relationship studies of piperidine derivatives. nih.govbenthamdirect.comdntb.gov.uaresearchgate.net These methods provide a three-dimensional perspective of ligand-receptor interactions at the atomic level, offering insights that are often not attainable through experimental methods alone.

Molecular docking can be used to predict the preferred binding mode of 4-Ethylamino-3,5-dimethylpiperidine within the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the receptor. benthamdirect.comresearchgate.net By understanding these interactions, medicinal chemists can rationally design modifications to the molecule to enhance its binding affinity and selectivity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by generating 3D contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. benthamdirect.com

Molecular dynamics simulations can then be employed to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. benthamdirect.comresearchgate.net These simulations can help to refine the understanding of the SAR and guide the design of next-generation piperidine-based compounds with improved therapeutic potential.

Role of 4 Ethylamino 3,5 Dimethylpiperidine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 4-Ethylamino-3,5-dimethylpiperidine provides multiple reaction sites for elaboration into more complex structures. The secondary amine of the ethylamino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and arylation, to introduce diverse substituents. These modifications are fundamental in medicinal chemistry for tuning the pharmacological properties of a lead compound.

Furthermore, the piperidine (B6355638) nitrogen can be functionalized, for instance, through N-alkylation or N-arylation, to create a tertiary amine center. This opens up possibilities for the synthesis of compounds with a wide range of biological activities. The synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an epoxide, highlighting a potential route for creating specific stereoisomers of substituted piperidines. researchgate.net This approach could be adapted to generate stereochemically defined versions of 4-Ethylamino-3,5-dimethylpiperidine, which would be invaluable for creating complex, stereochemically pure molecules.

Building Block for Novel Nitrogen-Containing Heterocycles

The inherent structure of 4-Ethylamino-3,5-dimethylpiperidine makes it an ideal starting material for the construction of novel fused or spirocyclic heterocyclic systems. The presence of two nitrogen atoms with different reactivities allows for selective chemical manipulations. For example, the piperidine nitrogen could be incorporated into a new ring system through intramolecular cyclization reactions.

Drawing parallels from the synthesis of other nitrogen-containing heterocycles, one could envision reactions where the ethylamino group acts as a nucleophile to form a new ring with an electrophilic center introduced elsewhere on the molecule. The synthesis of piperazines from diamine and dicarbonyl substrates through a double reductive amination showcases the potential for building more complex heterocyclic structures from amine precursors. nih.gov Similarly, intramolecular hydroamination reactions, catalyzed by transition metals, offer a pathway to construct new rings fused to the piperidine core. organic-chemistry.org The development of methods for the C-H functionalization of piperidines also presents an opportunity to introduce new functionalities that can then participate in cyclization reactions to form novel heterocycles. encyclopedia.pub

Potential Applications in Asymmetric Organocatalysis or Ligand Design

Chiral amines and their derivatives are cornerstones of asymmetric catalysis, serving as both organocatalysts and ligands for transition metals. The chiral backbone of 4-Ethylamino-3,5-dimethylpiperidine, with its two stereocenters at the 3 and 5 positions, makes it a compelling candidate for these applications. The specific stereoisomer (cis or trans) would significantly influence the three-dimensional arrangement of the molecule and, consequently, its effectiveness in inducing stereoselectivity in a chemical reaction.

The development of chiral ligands based on disubstituted piperidines is an active area of research. For example, 3,3'-disubstituted 2,2'-bipyridine-based chiral ligands have been successfully employed in asymmetric aldol (B89426) reactions. thieme-connect.de Similarly, chiral phase transfer catalysts derived from 1,2-diaminocyclohexane have proven effective in the asymmetric synthesis of 3,3-disubstituted isoindolinones. nih.gov By analogy, chiral derivatives of 4-Ethylamino-3,5-dimethylpiperidine could be synthesized and evaluated as ligands in a variety of asymmetric transformations, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. The presence of two nitrogen atoms could also allow for the formation of bidentate ligands, which are often highly effective in coordinating to metal centers and creating a well-defined chiral environment. The use of 3,5-dimethylphenyl groups on phosphine (B1218219) ligands has been shown to be beneficial for achieving high enantioselectivity in ruthenium-catalyzed asymmetric hydrogenations, suggesting that the dimethyl substitution pattern on the piperidine ring could be advantageous. thieme-connect.de

Advanced Methodological Considerations and Experimental Techniques in Piperidine Research

Integration of Flow Chemistry and Microreactor Technologies in Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical synthesis. Flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers substantial benefits for the synthesis of piperidine (B6355638) derivatives. durham.ac.uk

Microreactors, with their large surface-area-to-volume ratio, provide superior control over reaction parameters such as temperature, pressure, and mixing. nih.govresearchgate.net This precise control is crucial for managing highly exothermic or rapid reactions often encountered in heterocycle synthesis, leading to improved yields, higher selectivity, and enhanced safety by minimizing the volume of hazardous intermediates at any given time. durham.ac.uk

A notable application is the electroreductive cyclization of imines with terminal dihaloalkanes to produce piperidines. nih.govresearchgate.net In a flow microreactor, the reduction of the imine substrate at the cathode is highly efficient. This method allows for the synthesis of piperidine derivatives in good yields and on a preparative scale through continuous electrolysis, often outperforming conventional batch-type reactions. nih.govresearchgate.net For instance, the synthesis of piperidine via the continuous liquid-phase hydrogenation of pyridine (B92270) in a microreactor has demonstrated near-quantitative conversion and selectivity under optimized conditions. patsnap.com

| Parameter | Batch Reaction | Flow Microreactor | Reference |

| Reaction Time | Several hours to days | Minutes to ~1 hour | nih.govresearchgate.net |

| Yield | Moderate | Good to Excellent | nih.gov |

| Safety | Higher risk with hazardous intermediates | Enhanced safety, small reaction volumes | durham.ac.uk |

| Scalability | Difficult, requires large reactors | Readily scalable by continuous operation | researchgate.net |

| Process Control | Limited (temperature, mixing) | Precise control over parameters | nih.gov |

Application of Green Chemistry Principles in Piperidine Synthesis

Green chemistry principles are increasingly integral to the development of synthetic routes for pharmaceuticals and fine chemicals, including piperidine derivatives. nih.govyoutube.com The goal is to minimize the environmental impact of chemical processes by preventing waste, improving atom economy, using safer solvents, and employing catalytic reactions. youtube.comskpharmteco.com

Several green approaches have been developed for piperidine synthesis:

Use of Safer Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives include water-mediated reactions and the use of natural deep eutectic solvents (NADES). nih.govresearchgate.net For example, a water-mediated intramolecular cyclization following a bis-aza Michael addition has been used to produce substituted piperidinols. nih.gov Similarly, the synthesis of 2,6-diaryl piperidine-4-ones has been successfully achieved using a deep eutectic solvent made from glucose and choline (B1196258) chloride, which is environmentally benign. researchgate.net

Catalysis: The use of catalysts, especially in small quantities, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. nih.gov This includes transition metal catalysis for hydrogenation of pyridines and organocatalysis for asymmetric synthesis of piperidines. nih.gov For instance, an efficient approach to N-substituted piperidones was developed that avoids the classical Dieckmann condensation, presenting significant advantages in terms of waste reduction. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Multicomponent reactions (MCRs) are particularly effective in this regard, allowing for the construction of complex molecules like highly substituted piperidines in a single step from multiple starting materials. ajchem-a.com

The electrochemical synthesis of piperidines in a flow microreactor also aligns with green chemistry principles by eliminating the need for toxic and expensive reagents like mercury cathodes, which were used in earlier reductive cyclization methods. nih.gov

| Green Chemistry Principle | Application in Piperidine Synthesis | Example | Reference |

| Waste Prevention | One-pot synthesis, multicomponent reactions | Synthesis of highly substituted piperidines via MCRs | ajchem-a.com |

| Safer Solvents | Use of water or deep eutectic solvents (DES) | Water-mediated intramolecular cyclization for piperidinols | nih.gov |

| Catalysis | Use of organocatalysts or transition metals | Palladium-catalyzed hydrogenation of pyridine derivatives | nih.gov |

| Designing Safer Chemicals | Avoiding toxic reagents and byproducts | Electrochemical synthesis avoiding mercury cathodes | nih.gov |

Exploration of High-Throughput Synthesis and Screening Methodologies for Derivatives

High-throughput synthesis (HTS) and screening are powerful tools for accelerating the discovery and optimization of new chemical entities. youtube.comyoutube.com These automated technologies enable the rapid synthesis and evaluation of large libraries of compounds, making the search for derivatives with specific biological activities or properties more efficient. youtube.comresearchgate.net

In the context of piperidine research, high-throughput methodologies can be applied to:

Library Synthesis: Create large, diverse collections of piperidine derivatives by systematically varying substituents around the piperidine core. youtube.com For a target like 4-Ethylamino-3,5-dimethylpiperidine, this could involve reacting a suitable piperidine scaffold with a wide array of aldehydes or other reagents in a parallel fashion.

Reaction Optimization: Quickly screen a multitude of reaction conditions (catalysts, solvents, temperatures, reactant ratios) to identify the optimal parameters for a specific transformation. youtube.com This is particularly useful for complex multi-step syntheses, ensuring the highest possible yield and purity for each step.

Screening for Biological Activity: Once a library of piperidine derivatives is synthesized, high-throughput screening assays can be used to rapidly test them against biological targets to identify "hits" – compounds that exhibit a desired activity. researchgate.net This has been instrumental in the pharmaceutical industry for discovering new drug candidates. youtube.com

The integration of automation, robotics, and data analysis (including machine learning) further enhances the power of high-throughput experimentation. youtube.com By generating large, high-quality datasets, researchers can gain deeper insights into structure-activity relationships (SAR), which can guide the rational design of next-generation derivatives. youtube.comresearchgate.net While specific examples for "4-Ethylamino-3,5-dimethylpiperidine" are not detailed in the literature, the general framework of HTS is directly applicable to the discovery and development of novel, highly substituted piperidine-based compounds for various applications, from pharmaceuticals to materials science. researchgate.nettuodaindus.com

Emerging Trends and Future Research Directions in 4 Ethylamino 3,5 Dimethylpiperidine Studies

Development of Novel Stereoselective Catalytic Systems for Piperidine (B6355638) Derivatization

The precise control of stereochemistry is paramount in the synthesis of complex piperidines such as 4-Ethylamino-3,5-dimethylpiperidine. A significant research thrust involves the creation of novel catalytic systems that can selectively functionalize the piperidine ring at various positions with high stereocontrol.

Recent research has demonstrated that dirhodium catalysts are particularly effective for site-selective and stereoselective C-H functionalization of N-substituted piperidines. nih.gov The choice of catalyst, specifically the electronic and steric properties of its ligands, can direct functionalization to the C2, C3, or C4 positions. nih.gov For instance, studies on N-Boc-piperidine and N-Bs-piperidine have shown that catalysts like Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄ can achieve high diastereoselectivity, in some cases exceeding a 30:1 diastereomeric ratio (d.r.). nih.gov While enantioselectivity can be variable, optimization of the catalyst and the nitrogen-protecting group has led to significant improvements. nih.gov

Another powerful strategy for creating stereodefined piperidines involves the oxidative C-H bond functionalization of enamides using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This method allows for the rapid construction of piperidine structures from acyclic precursors with excellent efficiency and stereocontrol. rsc.org Furthermore, radical cyclization approaches provide a novel pathway to 2,4,5-trisubstituted piperidines, where the stereochemical outcome can be controlled to favor specific diastereomers. nih.gov These catalytic and stoichiometric stereoselective methods are directly applicable to the challenging synthesis of specific isomers of 4-Ethylamino-3,5-dimethylpiperidine.

Table 1: Examples of Stereoselective Catalytic Systems for Piperidine Functionalization Data sourced from related piperidine studies.

| Catalyst/System | Substrate Type | Position Functionalized | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | C2 | >30:1 | 52–73% | nih.gov |

| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | C2 | 11:1 | 93% | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-p-bromophenylsulfonyl-piperidine | C4 | 4.2:1 | 90% | nih.gov |

| DDQ | N-Vinyl amides | Ring Closure | Good to Excellent | Not applicable | rsc.org |

| Radical Cyclization | Stabilized radicals on α,β-unsaturated esters | 2,4,5-positions | 3:2 to 40:1 | Not applicable | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and SAR Prediction

AI models for retrosynthesis are generally categorized into template-based, semi-template, and template-free approaches. nih.govarxiv.org

Template-based models use a vast database of known chemical reactions to propose disconnections.

Semi-template methods first identify the reactive center of the molecule and then complete the precursor structures. arxiv.org

Template-free models , often based on sequence-to-sequence (Seq2Seq) architectures similar to those used in language translation, can predict reactants from a product without relying on predefined reaction rules, offering the potential for discovering novel synthetic routes. mit.edu

Platforms like Synthia® demonstrate a powerful hybrid approach, combining expert-coded reaction rules with data-driven algorithms to generate robust and viable synthetic pathways. synthiaonline.com For a molecule like 4-Ethylamino-3,5-dimethylpiperidine, these tools could rapidly generate and evaluate numerous potential synthetic routes, considering factors like stereochemistry and functional group compatibility. Beyond retrosynthesis, ML models are also crucial for predicting Structure-Activity Relationships (SAR), allowing researchers to computationally screen virtual libraries of derivatives to identify candidates with desired biological properties before undertaking their synthesis.

Table 2: Comparison of AI Approaches in Retrosynthesis This table represents a conceptual overview of different AI model types.

| AI Model Approach | Core Principle | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Template-Based | Uses a large library of generalized reaction rules (templates). | High chemical validity, interpretable. | Limited to known reaction types, high labor cost to create templates. | arxiv.orgacs.org |

| Semi-Template | Identifies reaction center first, then completes synthons to form reactants. | Balances novelty with chemical feasibility. | Dependent on accurate reaction center identification. | arxiv.org |

| Template-Free (e.g., Seq2Seq) | Treats retrosynthesis as a "translation" from product to reactant SMILES strings. | Can discover novel reactions, does not require predefined rules. | May generate chemically invalid suggestions, requires massive datasets. | mit.edu |

| Hybrid (Expert Knowledge + AI) | Integrates human-coded rules with data-driven search algorithms (e.g., MCTS). | High accuracy and practical viability of suggested routes. | Complexity in integrating disparate knowledge sources. | synthiaonline.comacs.org |

Exploration of Novel Reaction Pathways for Enhanced Piperidine Diversification

The functionalization of a pre-formed piperidine ring or the construction of the ring itself through new reactions are key to creating diverse libraries of compounds for screening. Research is actively exploring novel pathways that go beyond traditional methods, enabling access to previously inaccessible chemical space.

One promising area is the dearomative functionalization of pyridines. A recently developed three-step process involving the partial reduction of pyridine (B92270), followed by a rhodium-catalyzed asymmetric carbometalation and a final reduction, provides access to a wide variety of enantioenriched 3-substituted piperidines. acs.org This method demonstrates broad functional group tolerance and is scalable, making it highly valuable for synthesizing precursors to complex piperidines. acs.org

Nitrogen-atom insertion reactions represent another innovative approach. Studies have shown that cyclic secondary amines, including piperidines, can react with anomeric amide reagents to generate reactive isodiazene intermediates. acs.org For piperidines, these intermediates tend to dimerize to form cyclic tetrazines, a transformation distinct from that of smaller (pyrrolidine) or larger rings. acs.org Understanding and controlling the reactivity of these intermediates could unlock new pathways for skeletal editing and diversification of the piperidine core. The exploration of such novel reaction pathways will be instrumental in creating derivatives of 4-Ethylamino-3,5-dimethylpiperidine with unique substitution patterns.

Investigation of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

The synthesis and derivatization of complex molecules often involve multiple steps and sensitive intermediates. The ability to monitor these reactions in real-time (in-situ) provides crucial information for optimization, mechanistic understanding, and quality control. While standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for the final characterization of products like 4-Ethylamino-3,5-dimethylpiperidine nih.gov, their application to in-situ monitoring is a growing trend.

Advanced in-situ spectroscopic methods allow chemists to observe the concentration of reactants, intermediates, and products as the reaction progresses without disturbing the system. proquest.com Techniques such as process NMR and Raman spectroscopy, coupled with fiber-optic probes, can be directly inserted into a reaction vessel to track reaction kinetics and detect transient species. This data is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading, addition rates) to maximize yield and minimize impurities. For stereoselective syntheses relevant to 4-Ethylamino-3,5-dimethylpiperidine, in-situ monitoring could potentially track the formation of different diastereomers in real-time, enabling precise control over the stereochemical outcome. The integration of these advanced analytical tools into the synthetic workflow represents a significant step towards more efficient, controlled, and understood chemical manufacturing. proquest.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Ethylamino-3,5-dimethylpiperidine, and how can racemization be minimized during synthesis?

- Methodological Answer : The compound can be synthesized via reductive amination or peptide coupling protocols. For example, N-methylpiperidine derivatives are effective bases for reducing racemization in peptide synthesis due to their steric hindrance and low nucleophilicity . In solid-phase synthesis, cis-3,5-dimethylpiperidine derivatives have been used as Fmoc-removal reagents, but optimization of base concentration (e.g., 20% v/v in DMF) and reaction time (2–5 minutes) is critical to avoid side reactions .

Table 1 : Key Parameters for Synthesis Optimization